1H-benzimidazol-2-il 3-clorobencil sulfuro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

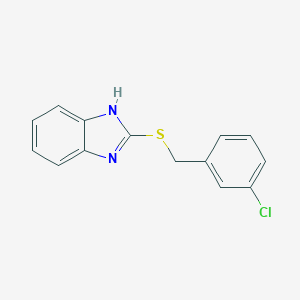

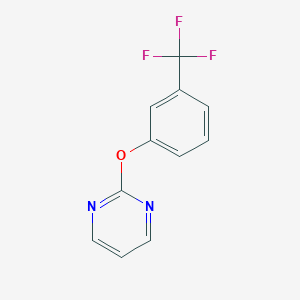

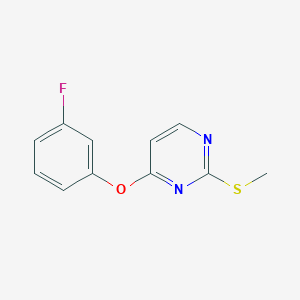

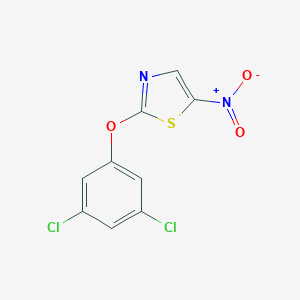

“1H-benzimidazol-2-yl 3-chlorobenzyl sulfide” is a chemical compound with the molecular formula C14H11ClN2S . It is a derivative of benzimidazole, a class of compounds that have been found to have various biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “1H-benzimidazol-2-yl 3-chlorobenzyl sulfide” consists of a benzimidazole ring attached to a 3-chlorobenzyl sulfide group . The benzimidazole moiety is essentially planar .Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to inhibit various enzymes, disrupting the normal functioning of pathogens and leading to their death .

Biochemical Pathways

These could include pathways involved in cell division, protein synthesis, and metabolic processes, among others .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability and stability . The exact properties would depend on the specific structural features of the compound and could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.

Result of Action

Based on the known activities of benzimidazole derivatives, the effects could include disruption of essential biochemical processes in pathogens (in the case of antimicrobial and antiparasitic activity), inhibition of cell division (in the case of anticancer activity), or modulation of specific receptors or enzymes (in the case of antihypertensive and anti-inflammatory activity) .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is its low solubility in water, which can limit its bioavailability and require the use of organic solvents in experiments.

Direcciones Futuras

There are several future directions for the research of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide. One potential direction is the development of new synthetic methods for 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide in combination with other drugs or therapies for the treatment of various diseases. Additionally, the use of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide as a sensor for detecting other molecules or ions could be explored further. Finally, the investigation of the mechanism of action of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide could provide valuable insights into its biological activities and potential therapeutic applications.

In conclusion, 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is a chemical compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide could lead to the development of new drugs, materials, and sensors with important applications in medicine, industry, and the environment.

Métodos De Síntesis

The synthesis method of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide involves the reaction of 3-chlorobenzyl chloride and 2-aminobenzimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography to obtain pure 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide.

Aplicaciones Científicas De Investigación

Actividad antiparasitaria

Se ha descubierto que este compuesto tiene una actividad antiparasitaria significativa. Ha sido particularmente eficaz contra las infecciones parasitarias causadas por la especie Trichinella spiralis (T. spiralis , que están muy extendidas en todo el mundo y provocan morbilidad y mortalidad en la población.

Actividad antioxidante

El compuesto ha demostrado propiedades antioxidantes. Se ha encontrado que es eficaz in vitro contra radicales libres estables DPPH y ABTS, así como contra el daño oxidativo inducido por hierro en sistemas modelo que contienen moléculas biológicamente relevantes como la lecitina y la desoxirribosa .

Propiedades antihelmínticas

El compuesto ha mostrado propiedades antihelmínticas, y los estudios indican que es más activo que los fármacos antihelmínticos de uso clínico albendazol e ivermectina .

Actividad antineoplásica

El compuesto ha demostrado una marcada actividad antineoplásica en concentraciones micromolares bajas en ambos modelos tumorales in vitro cribados .

Modulación de la polimerización de la tubulina

Se ha encontrado que el compuesto modula la polimerización de la tubulina, una proteína que es un componente principal de los microtúbulos en las células .

Síntesis de hidrocarburos aromáticos policíclicos

El compuesto se ha utilizado en la síntesis de hidrocarburos aromáticos policíclicos de imidazo[1,2-a]cromeno[3,4-c]piridina .

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLPTTOTMHNCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427882.png)

![2-[2,4-Dichlorophenoxy]-5-nitrothiazole](/img/structure/B427889.png)